molecular formula C18H21N3O4S B2935366 N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-61-7

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2935366
CAS No.: 887204-61-7
M. Wt: 375.44
InChI Key: NNJUVRKTVNQZLY-UHFFFAOYSA-N
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Description

N1-(2,6-Dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) with two distinct aromatic substituents: a 2,6-dimethylphenyl group at the N1 position and a 4-sulfamoylphenethyl group at the N2 position (Figure 1).

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJUVRKTVNQZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-sulfamoylphenethylamine. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide would depend on its specific biological or chemical activity. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamide Derivatives

The JECFA report evaluates structurally related oxalamides used as flavoring agents, providing a basis for comparative analysis (Table 1).

Table 1: Comparative Analysis of N1-(2,6-Dimethylphenyl)-N2-(4-Sulfamoylphenethyl)oxalamide and Analogues

Compound ID / Name N1 Substituent N2 Substituent NOEL (mg/kg/day) Key Metabolic Pathways
Target Compound 2,6-Dimethylphenyl 4-Sulfamoylphenethyl Not reported Hypothesized: Hydrolysis, oxidation of sulfamoyl group, glucuronidation
JECFA No. 1768 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl 100 Hydrolysis, pyridine oxidation, glucuronidation
JECFA No. 1769 2-Methoxy-4-methylphenyl 2-(5-Methylpyridin-2-yl)ethyl 100 Hydrolysis, methylpyridine oxidation
JECFA No. 1770 2-Methoxy-4-methylphenyl 2-(Pyridin-2-yl)ethyl 100 Hydrolysis, pyridine oxidation
Key Observations:

This may alter its metabolic clearance rate and toxicity profile. Pyridine-containing analogues (e.g., No. 1768–1770) undergo oxidation of the heterocyclic ring, a pathway less relevant to the target compound’s phenethyl-sulfamoyl group .

Safety Margins: JECFA-established NOEL values for analogues (100 mg/kg/day) suggest a high tolerance for oxalamides with methoxy or pyridyl substituents.

Toxicological and Pharmacokinetic Insights

Metabolic Pathways

Per JECFA, oxalamides are metabolized via:

  • Hydrolysis of the oxalamide core to carboxylic acids and amines.
  • Oxidation of aromatic/heterocyclic rings or alkyl side chains.
  • Conjugation with glucuronic acid for excretion .

The target compound’s 4-sulfamoylphenethyl group may undergo additional pathways:

  • Sulfamoyl cleavage to release sulfonic acid derivatives.
  • N-acetylation or sulfation , common for sulfonamide-containing drugs.

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